molecular formula C20H24N2O3S B6573401 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide CAS No. 946292-81-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide

Cat. No. B6573401
CAS RN: 946292-81-5
M. Wt: 372.5 g/mol
InChI Key: JGMWVUZAKIQUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline ring, which in turn is substituted with an ethanesulfonyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The tetrahydroquinoline ring might also participate in various reactions, depending on the specific substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group and the potentially aromatic tetrahydroquinoline ring could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide has been studied extensively in both in vitro and in vivo models for its potential therapeutic applications. In vitro studies have demonstrated that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide is a potent and selective inhibitor of COX-2, with an IC50 of 0.4 μM. In addition, in vivo studies have demonstrated that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide has anti-inflammatory, anti-oxidant, and anti-cancer activities.

Mechanism of Action

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide acts as an inhibitor of COX-2, which is an enzyme involved in the production of inflammatory mediators, such as prostaglandins. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting the production of prostaglandins, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide can reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide has been shown to have a number of beneficial biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide is a potent and selective inhibitor of COX-2, with an IC50 of 0.4 μM. In addition, in vivo studies have demonstrated that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide has anti-inflammatory, anti-oxidant, and anti-cancer activities. These effects are thought to be mediated by the inhibition of the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The use of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a potent and selective inhibitor of COX-2, with an IC50 of 0.4 μM. This makes it an ideal tool for investigating the role of COX-2 in a variety of diseases and conditions. However, there are also some limitations. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide is not orally active, so it must be administered via injection or topical application. In addition, it has not been approved for use in humans, so its use in laboratory experiments is limited.

Future Directions

There are a number of potential future directions for the use of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide. One potential direction is to investigate its potential as an anti-cancer agent. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide has been shown to have anti-inflammatory and anti-oxidant activities, which may be beneficial in the treatment of cancer. Additionally, it may be useful in the development of new COX-2 inhibitors that are more potent and selective than existing compounds. Another potential direction is to investigate its potential as an anti-inflammatory agent in the treatment of autoimmune disorders. Finally, further research is needed to investigate the potential of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide as a drug delivery agent, as it has been shown to be capable of crossing the blood-brain barrier.

Synthesis Methods

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide can be synthesized by a multi-step process involving the reaction of ethanesulfonyl chloride with 1,2,3,4-tetrahydroquinoline-7-ylmethylenebis(methylene)bis(methylene)diamine and subsequent reaction with dimethylbenzamide. The reaction of ethanesulfonyl chloride with 1,2,3,4-tetrahydroquinoline-7-ylmethylenebis(methylene)bis(methylene)diamine yields an intermediate compound which can then be reacted with dimethylbenzamide to produce the desired N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamidehylbenzamide.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific experimental data, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-11-5-6-16-9-10-18(13-19(16)22)21-20(23)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMWVUZAKIQUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.